molecular formula C20H20N4 B11368390 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine

6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine

Cat. No.: B11368390
M. Wt: 316.4 g/mol
InChI Key: NUOQFCQWTYCVCN-UHFFFAOYSA-N
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Description

6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine is a pyrimidine derivative featuring a phenyl group at position 6 of the pyrimidine ring and a 4-(pyrrolidin-1-yl)phenyl substituent at the amino position. The pyrrolidine moiety (a five-membered nitrogen-containing ring) enhances conformational flexibility and may improve binding to biological targets, while the phenyl groups contribute to lipophilicity and π-π stacking interactions in molecular recognition .

Properties

Molecular Formula

C20H20N4

Molecular Weight

316.4 g/mol

IUPAC Name

6-phenyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C20H20N4/c1-2-6-16(7-3-1)19-14-20(22-15-21-19)23-17-8-10-18(11-9-17)24-12-4-5-13-24/h1-3,6-11,14-15H,4-5,12-13H2,(H,21,22,23)

InChI Key

NUOQFCQWTYCVCN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC3=NC=NC(=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-6-phenylpyrimidine

The chloropyrimidine scaffold serves as a critical precursor. 4-Chloro-6-phenylpyrimidine is typically synthesized via cyclocondensation of β-keto esters with amidines. For example, acetamidine or benzamidine reacts with β-keto esters under reflux conditions to form the pyrimidine ring.

Example Protocol

  • β-Keto Ester Preparation : Ethyl benzoylacetate (10 mmol) is treated with 1,1'-carbonyldiimidazole (CDI) in acetonitrile to form the activated intermediate.

  • Cyclization : The β-keto ester reacts with acetamidine hydrochloride (12 mmol) in methanol at 0°C, followed by stirring at room temperature for 18 hours. The product, 4-chloro-6-phenylpyrimidine, is isolated by filtration (Yield: 50%).

Amination with 4-(Pyrrolidin-1-yl)aniline

The chloro group at position 4 is displaced via nucleophilic aromatic substitution (SNAr) using 4-(pyrrolidin-1-yl)aniline.

Synthesis of 4-(Pyrrolidin-1-yl)aniline

  • Buchwald-Hartwig Amination : 4-Bromoaniline reacts with pyrrolidine in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C for 24 hours (Yield: 70–80%).

  • Alternative Route : 4-Aminophenylboronic acid undergoes Suzuki coupling with pyrrolidine-1-yl bromide under Pd catalysis.

Coupling Reaction
4-Chloro-6-phenylpyrimidine (5 mmol) and 4-(pyrrolidin-1-yl)aniline (6 mmol) are heated in n-butanol at 120°C for 12 hours. The product precipitates upon cooling (Yield: 65–75%).

Suzuki-Miyaura Cross-Coupling for Pyrimidine Functionalization

Synthesis of 2-Chloro-4-(3-Nitrophenyl)pyrimidine

Suzuki coupling of 2,4-dichloropyrimidine with (3-nitrophenyl)boronic acid selectively substitutes the 4-position, leaving the 2-chloro group intact.

Protocol

  • Reactants : 2,4-Dichloropyrimidine (10 mmol), (3-nitrophenyl)boronic acid (12 mmol), Pd(PPh₃)₄ (0.1 eq), K₂CO₃ (3 eq) in dioxane/H₂O (4:1).

  • Conditions : 90°C, 12 hours.

  • Yield : 85%.

Functionalization and Reduction

  • Nitro Reduction : The nitro group is reduced to an amine using H₂/Pd-C or SnCl₂·2H₂O in ethanol (Yield: 90%).

  • Amination : The 2-chloro group reacts with pyrrolidine in THF at 60°C (Yield: 70%).

Cyclocondensation Strategies

Enaminone Intermediate Formation

Enaminones, prepared from β-keto esters and DMF-DMA, undergo cyclization with amidines to form pyrimidines.

Key Steps

  • Claisen Condensation : Ethyl benzoylacetate (10 mmol) reacts with CDI in acetonitrile to form a β-keto imidazolide.

  • Enaminone Synthesis : Treatment with DMF-DMA in toluene at reflux yields the enaminone intermediate.

  • Cyclization : Reaction with acetamidine in methanol forms 4-chloro-6-phenylpyrimidine.

Comparative Analysis of Synthetic Routes

Method Key Intermediate Conditions Yield Advantages
Nucleophilic Substitution4-Chloro-6-phenylpyrimidinen-BuOH, 120°C, 12h65–75%High selectivity; minimal byproducts
Suzuki Coupling2-Chloro-4-arylpyrimidinePd catalysis, 90°C70–85%Versatile for diverse aryl groups
CyclocondensationEnaminoneReflux, DMF-DMA50–60%One-pot synthesis; scalable

Optimization and Challenges

Solvent and Catalyst Effects

  • Palladium Catalysts : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki coupling, achieving higher yields.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve SNAr reaction rates but may require higher temperatures.

Purification Techniques

  • Column Chromatography : Essential for isolating intermediates like 4-(pyrrolidin-1-yl)aniline (Rf = 0.3 in EtOAc/hexane).

  • Recrystallization : Methanol/water mixtures effectively purify final products .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Antiproliferative Activity

Recent studies have demonstrated that derivatives of 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine exhibit significant antiproliferative effects against various cancer cell lines. For example, one study reported sub-micromolar GI50 values (0.127 - 0.560 μM) against a panel of 13 cancer cell lines, indicating strong potential for therapeutic use .

Inhibition of Eukaryotic Translation Initiation Factor 4E

Another notable application is the inhibition of Mnk2, a kinase that phosphorylates eukaryotic translation initiation factor 4E (eIF4E), which is often overexpressed in cancers like acute myeloid leukemia (AML). Compounds derived from this scaffold were found to significantly reduce eIF4E phosphorylation and induce apoptosis in AML cells by down-regulating anti-apoptotic proteins .

Case Studies

Study Findings Significance
Antiproliferative Activity Showed sub-micromolar activity against multiple cancer linesHighlights potential as an anticancer agent
Mnk2 Inhibition Reduced phosphorylated eIF4E levels and induced apoptosis in AML cellsSuggests a novel therapeutic strategy for AML
CDK Inhibition Identified as potent inhibitors with selectivity over other CDKsPromises development into effective cancer therapies

Mechanism of Action

The mechanism of action of 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation . The binding of the compound to these targets results in the downregulation of key signaling pathways, ultimately leading to the desired therapeutic effects.

Comparison with Similar Compounds

6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine

  • Structure: Chlorine at position 6, pyrido[3,2-d]pyrimidine core (fused pyridine-pyrimidine), and 4-fluorophenylamino group.
  • The fused pyrido ring expands aromaticity, altering π-π interactions and solubility .
  • Synthesis: Achieved in 96.79% yield via condensation of 4-fluoroaniline with a pyrido[3,2-d]pyrimidine precursor in isopropanol .

5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine

  • Structure: Methyl groups at positions 4 and 6, a (4-fluoroanilino)methyl side chain, and 2-phenyl substitution.
  • Key Differences :
    • Intramolecular N–H⋯N hydrogen bonding stabilizes the crystal structure, with a longer N4⋯N5 distance (2.982 Å vs. 2.940 Å in chlorinated analogs) .
    • Dihedral angles between substituents (e.g., 70.1° for the 4-methylphenyl group) suggest steric hindrance differences compared to the target compound’s pyrrolidine-phenyl group .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Structure : Methyl at position 4 and piperidin-1-yl at position 4.
  • Key Differences: Piperidine (six-membered ring) vs. pyrrolidine (five-membered) alters ring strain and hydrogen-bonding capacity.

Functional Group Modifications

N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine

  • Structure: Nitro group at the para position of the 2-phenyl substituent and benzylamino group.
  • Benzyl substitution improves lipophilicity, which may affect membrane permeability .

N-(4-Fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Structure : Pyrazolo[3,4-d]pyrimidine core with pyrrolidin-1-yl and 4-fluorophenyl groups.
  • Key Differences :
    • The pyrazolo-fused core introduces additional nitrogen atoms, altering hydrogen-bonding patterns and solubility.
    • Fluorine at the para position enhances metabolic stability and electrostatic interactions .

Biological Activity

6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine, a compound with the molecular formula C20H20N4C_{20}H_{20}N_{4}, is part of a class of pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine can be represented as follows:

Structure C20H20N4\text{Structure }C_{20}H_{20}N_{4}

Anticancer Properties

Research indicates that compounds similar to 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine exhibit notable anticancer properties. For instance, studies on related pyrrolidine derivatives have shown that they can induce apoptosis in various leukemia cell lines, such as HL-60 and K562. The mechanism involves the arrest of the cell cycle at the G2/M phase and activation of caspase-dependent pathways leading to cell death .

Key Findings:

  • IC50 Values: For related compounds, the IC50 for HL-60 cells was approximately 103.26 nM after 48 hours of treatment.
  • Mechanisms: Induction of chromatin condensation and DNA fragmentation were observed, indicating effective apoptosis induction .

Case Studies

  • Leukemia Cell Lines: A study explored the effects of pyrrolidine-based compounds on HL-60 cells, revealing significant G2/M phase arrest and subsequent apoptosis through caspase activation pathways .
  • Bacterial Inhibition: Another investigation into pyrrolidine derivatives indicated effective inhibition against multiple bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various pathogens .

The biological activity of 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine can be attributed to several mechanisms:

Apoptosis Induction

The compound appears to activate mitochondrial pathways leading to apoptosis:

  • Increased reactive oxygen species (ROS) production.
  • Downregulation of pro-survival proteins such as AKT and mTOR.

Cell Cycle Arrest

Evidence suggests that this compound can effectively halt the progression of cancer cells through cell cycle checkpoints by inhibiting cyclin-dependent kinases (CDKs), particularly CDK1 .

Q & A

Q. How should researchers design studies to investigate its mechanism of action?

  • Methodological Answer :
  • Time-resolved assays : Measure target engagement kinetics (e.g., FRET-based kinase activation) .
  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate protein complexes .
  • Metabolomics : Profile ATP/ADP ratios via LC-MS to assess metabolic disruption .

Tables for Reference

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular Weight357.4 g/molHRMS
LogP3.2 ± 0.1Shake-flask
Solubility (PBS)12 µMNephelometry

Q. Table 2: Common Synthetic Byproducts

ByproductFormation CauseMitigation Strategy
Des-pyrrolidine derivativeIncomplete coupling reactionIncrease Pd catalyst
Oxidized pyrimidineAir exposure during workupUse inert atmosphere

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